4-[(E)-2-(quinolin-2-yl)ethenyl]phenol

Drug Discovery Molecular Pharmacology Oncology

Procure 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol (CAS 4752-58-3) specifically for ezrin-targeted oncology research. This para-hydroxy regioisomer is annotated as an antineoplastic ezrin inhibitor (MeSH), distinct from the ortho-hydroxy CysLT antagonist. The (E)-ethenyl bridge is potency-critical; confirm stereochemical purity before SAR screening or logic gate applications. Requires batch purity ≥95% and ezrin inhibition validation.

Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
CAS No. 4752-58-3
Cat. No. B1436496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-2-(quinolin-2-yl)ethenyl]phenol
CAS4752-58-3
Molecular FormulaC17H13NO
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)O
InChIInChI=1S/C17H13NO/c19-16-11-6-13(7-12-16)5-9-15-10-8-14-3-1-2-4-17(14)18-15/h1-12,19H/b9-5+
InChIKeyZIZCWUNKNLIXMX-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(E)-2-(quinolin-2-yl)ethenyl]phenol (CAS 4752-58-3): Structural Identity and Sourcing Baseline


4-[(E)-2-(quinolin-2-yl)ethenyl]phenol (CAS 4752-58-3) is a hydroxylated 2-styrylquinoline derivative, comprising a quinoline moiety linked via a trans-ethenyl bridge to a phenol group with the hydroxyl substituent positioned at the para (4-) position of the phenyl ring . It possesses a molecular formula of C17H13NO and a molecular weight of 247.29 g/mol . The compound is also identified by the synonym NSC668394 and is annotated in MeSH as an ezrin inhibitor with antineoplastic activity [1]. Commercial availability includes vendors offering ≥95% purity [2].

Why Unspecified 2-Styrylquinolines Cannot Substitute for 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol (CAS 4752-58-3)


In-class substitution within the styrylquinoline family is not scientifically valid due to pronounced regioisomer-specific pharmacology. The precise position of the hydroxyl substituent on the phenyl ring (para- vs. ortho-) dictates both photochemical and biological behavior. Studies on hydroxylated 2-styrylquinolines demonstrate that the para (4-hydroxy) and ortho (2-hydroxy) isomers exhibit markedly divergent spectral properties and photoisomerization quantum yields, with the neutral form quantum yield for both compounds being 0.2–0.5 [1]. More critically, regioisomerism determines target engagement: the ortho-hydroxy isomer (Quininib, CAS 143816-42-6) functions as a cysteinyl leukotriene receptor 1 and 2 (CysLT1 and CysLT2) antagonist with IC50 values of 1.2 µM and 52 µM, respectively, and demonstrates anti-angiogenic activity [2]. In contrast, the para-hydroxy compound (CAS 4752-58-3) is characterized as an ezrin inhibitor with antineoplastic activity via a distinct mechanism [3]. Procurement of an unspecified styrylquinoline or the incorrect regioisomer will yield functionally divergent experimental outcomes.

Quantitative Differentiation Evidence for 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol (CAS 4752-58-3) vs. Key Analogs


Regioisomeric Differentiation: Para (4-OH) vs. Ortho (2-OH) Hydroxyl Substitution Determines Target Engagement

The para-hydroxyl substitution pattern of 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol (CAS 4752-58-3) confers a fundamentally distinct biological target profile relative to the ortho-hydroxyl analog Quininib (2-[(E)-2-(quinolin-2-yl)ethenyl]phenol, CAS 143816-42-6). The ortho isomer acts as a CysLT1/CysLT2 receptor antagonist with IC50 values of 1.2 µM and 52 µM, respectively, and inhibits developmental angiogenesis in zebrafish [1]. In direct contrast, the para isomer (the target compound) is classified in the MeSH database as an ezrin inhibitor with antineoplastic activity, indicating a divergent molecular mechanism [2].

Drug Discovery Molecular Pharmacology Oncology

Structural Differentiation: The Ethenyl Bridge Confers Planarity-Dependent Activity Absent in Saturated Analogs

The presence of the rigid (E)-ethenyl linker in 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol (CAS 4752-58-3) is a critical determinant of biological activity. Comparative studies on structurally related 2-styrylquinolines demonstrate that hydrogenation of the ethenyl bridge to an ethyl linker substantially reduces both leishmanicidal and cytotoxic potency. For analog (E)-N-[4-(2-quinolin-2-yl-ethenyl)phenyl]acetamide, the EC50 against intracellular Leishmania panamensis amastigotes is 1.7 µg/mL; hydrogenation to the saturated ethyl analog increases EC50 to 59.3 µg/mL, representing a ~35-fold loss in potency [1]. Similarly, the LC50 against U-937 cells shifts from 4.5 µg/mL to 20.2 µg/mL upon hydrogenation, a ~4.5-fold reduction [1].

Medicinal Chemistry SAR Leishmaniasis

Spectral Differentiation: Para-Hydroxy vs. Ortho-Hydroxy Styrylquinoline Photochemical Properties

The para-hydroxyl substitution pattern in 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol (designated compound 1 in photochemical studies) yields distinct spectral and photoisomerization behavior compared to the ortho-hydroxy isomer (compound 2). Both compounds exhibit trans-cis photoisomerization quantum yields of 0.2–0.5 in their neutral forms; however, protonation reduces this quantum yield by a factor of 6–7 [1]. Critically, the para-hydroxy isomer 1 (corresponding to CAS 4752-58-3) uniquely supports simulation of a molecular logic gate (half-adder) using its neutral, protonated, and deprotonated forms, with chemical inputs and absorbance as outputs [1].

Photochemistry Molecular Logic Gates Material Science

Validated Research and Application Scenarios for 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol (CAS 4752-58-3)


Ezrin-Targeted Antineoplastic Mechanism Studies and Cancer Drug Discovery

4-[(E)-2-(quinolin-2-yl)ethenyl]phenol (CAS 4752-58-3; synonym NSC668394) is annotated as an ezrin inhibitor with antineoplastic activity, as documented in MeSH with reference to primary literature [1]. This makes it directly applicable to oncology research focused on ezrin-mediated tumor progression, metastasis, and cytoskeletal reorganization pathways. Given that the ortho-hydroxy regioisomer targets CysLT receptors [2], procurement of CAS 4752-58-3 specifically is required for ezrin-focused studies. Researchers should verify batch purity (commercially available at ≥95% ) and validate ezrin inhibition in their cellular context prior to large-scale experiments.

Structure-Activity Relationship (SAR) Studies on 2-Styrylquinoline Pharmacophores

The compound serves as a critical reference standard for para-hydroxy substitution within 2-styrylquinoline SAR studies. The (E)-ethenyl bridge is a potency-critical structural feature, as evidenced by the ~35-fold reduction in antileishmanial activity upon hydrogenation in related 2-styrylquinoline analogs [3]. This compound enables direct evaluation of the impact of 4-hydroxy substitution on target engagement (ezrin inhibition [1]) versus alternative substitution patterns that confer CysLT receptor antagonism [2] or other activities. Its use as a SAR probe requires confirmation of stereochemical purity (E-isomer) before integration into comparative screening panels.

Molecular Photonics and Logic Gate Development

The para-hydroxy isomer (2-(4-hydroxystyryl)quinoline, corresponding to CAS 4752-58-3) has been experimentally validated as a molecular logic gate component, specifically simulating a half-adder with chemical inputs and absorbance-based outputs [4]. Its photoisomerization quantum yield of 0.2–0.5 (neutral form) and 6–7-fold reduction upon protonation provide quantifiable optical switching behavior [4]. This application scenario is unique to the para-hydroxy regioisomer and would not be achievable with ortho-hydroxy or non-hydroxylated styrylquinoline analogs. Procurement should specify spectroscopic-grade purity and confirm the (E)-configuration.

Antiparasitic Drug Discovery: Leishmaniasis Screening Panels

Based on class-level inference from related 2-styrylquinoline analogs that demonstrate EC50 values of 1.7 µg/mL against intracellular Leishmania panamensis amastigotes [3], 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol (CAS 4752-58-3) can be included as a comparator compound in leishmaniasis screening cascades. The para-hydroxy substitution pattern represents an underexplored SAR vector relative to the more extensively characterized dimethoxy-substituted analogs [3]. Its inclusion in screening panels may reveal structure-dependent selectivity windows between antiparasitic activity and mammalian cell cytotoxicity (LC50 values ranging from 3.7 to 20.2 µg/mL in U-937 cells for related analogs [3]).

Quote Request

Request a Quote for 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.